molecular formula C19H20N6O2 B6076481 N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N''-[2-(METHYLAMINO)BENZOYL]GUANIDINE

N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N''-[2-(METHYLAMINO)BENZOYL]GUANIDINE

Cat. No.: B6076481
M. Wt: 364.4 g/mol
InChI Key: UYMZXEQIGHUKGZ-UHFFFAOYSA-N
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Description

N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-2-(methylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-11-14-10-12(27-3)8-9-16(14)23-19(22-11)25-18(20)24-17(26)13-6-4-5-7-15(13)21-2/h4-10,21H,1-3H3,(H3,20,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMZXEQIGHUKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)C3=CC=CC=C3NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)/N=C(/N)\NC(=O)C3=CC=CC=C3NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE typically involves multi-step organic reactions. The starting materials might include 6-methoxy-4-methylquinazoline and 2-(methylamino)benzoic acid. The synthesis could involve steps such as:

    Formation of the quinazoline core: This might involve cyclization reactions under acidic or basic conditions.

    Functionalization: Introduction of methoxy and methyl groups through substitution reactions.

    Coupling reactions: Formation of the guanidine moiety through coupling reactions with appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This could involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might use agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinazoline derivatives, such as:

    Gefitinib: An anticancer drug targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another EGFR inhibitor used in cancer therapy.

Uniqueness

N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE might be unique in its specific functional groups and their arrangement, which could confer distinct biological or chemical properties compared to other quinazoline derivatives.

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